2,5-Dimethoxybenzyl thiocyanate

Description

Historical Context and Discovery

The development of 2,5-dimethoxybenzyl thiocyanate emerged from broader research into thiocyanate chemistry and benzyl derivative synthesis. Thiocyanate compounds have been recognized in scientific literature since the early investigations of pseudohalide chemistry, where thiocyanate anions were identified as analogs to halide ions due to their similar chemical behavior. The historical significance of thiocyanate compounds stems from their natural occurrence and biological importance, particularly in plant-based systems where they serve as defense mechanisms and metabolic intermediates.

The specific synthesis and characterization of 2,5-dimethoxybenzyl thiocyanate represents a more recent advancement in organic synthesis methodologies. Research into benzyl thiocyanate derivatives gained momentum through the development of palladium-catalyzed cross-coupling reactions, which provided efficient synthetic routes for cyanation processes. These methodological advances enabled the systematic preparation of substituted benzyl thiocyanates, including the 2,5-dimethoxylated variant, which offered enhanced chemical properties compared to unsubstituted analogs.

The compound's discovery was facilitated by advances in nucleophilic substitution chemistry, particularly the reaction between substituted benzyl halides and thiocyanate salts. Historical synthetic approaches typically involved the reaction of 2,5-dimethoxybenzyl chloride with potassium thiocyanate under reflux conditions, utilizing polar aprotic solvents to enhance reaction efficiency. This synthetic methodology built upon established principles of nucleophilic substitution while incorporating the specific structural features that distinguish the 2,5-dimethoxy substitution pattern.

Chemical Classification and Structural Significance

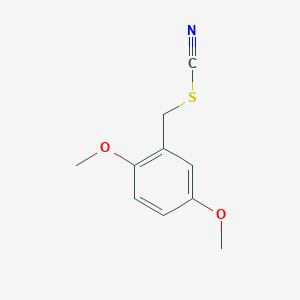

2,5-Dimethoxybenzyl thiocyanate belongs to the chemical class of aromatic thiocyanates, specifically categorized as a substituted benzyl thiocyanate derivative. The compound features a benzyl ring system with two methoxy groups positioned at the 2 and 5 positions, along with a thiocyanate functional group attached to the benzyl carbon. This structural arrangement places it within the broader category of pseudohalide compounds, which exhibit chemical behavior analogous to traditional halides while providing unique reactivity patterns.

The molecular structure of 2,5-dimethoxybenzyl thiocyanate can be described by its molecular formula C₁₀H₁₁NO₂S, with a molecular weight of approximately 209.27 grams per mole. The structural significance of this compound lies in the strategic positioning of the methoxy substituents, which influence both the electronic properties of the aromatic ring and the overall chemical reactivity of the molecule. The presence of electron-donating methoxy groups at the 2 and 5 positions creates a unique electronic environment that affects nucleophilic and electrophilic reaction pathways.

The thiocyanate functional group (-SCN) represents a key structural feature that imparts distinctive chemical properties to the compound. This group exhibits ambident nucleophilic character, meaning it can react through either the sulfur or nitrogen atom depending on reaction conditions and substrate characteristics. The linear geometry of the thiocyanate group and its strong dipole moment contribute to the compound's solubility properties and reactivity patterns in various chemical environments.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂S | Defines elemental composition |

| Molecular Weight | 209.27 g/mol | Influences physical properties |

| Substitution Pattern | 2,5-dimethoxy | Determines electronic effects |

| Functional Group | Thiocyanate (-SCN) | Provides reactive site |

Key Applications in Scientific Research

The research applications of 2,5-dimethoxybenzyl thiocyanate span multiple domains of scientific investigation, with particular emphasis on organic synthesis and pharmaceutical development. In organic synthesis, the compound serves as a versatile intermediate for the preparation of various nitrogen-containing heterocycles and pharmaceutical precursors. The thiocyanate group provides a convenient entry point for the introduction of cyano functionality through various transformation reactions, making it valuable for the synthesis of nitrile-containing compounds.

Pharmaceutical research has identified 2,5-dimethoxybenzyl thiocyanate as a potentially valuable synthetic intermediate due to its enhanced cellular bioavailability compared to other benzyl derivatives. Research has demonstrated that compounds containing the 2,5-dimethoxy substitution pattern exhibit improved cellular uptake properties, with studies showing increased bioavailability ranging from 49% to 79% compared to unsubstituted analogs. This enhanced bioavailability makes the compound particularly attractive for drug development applications where cellular penetration is a critical factor.

Material science applications have emerged through the compound's utility in the development of specialized chemical reagents and catalytic systems. The unique electronic properties imparted by the dimethoxy substitution pattern, combined with the reactivity of the thiocyanate group, enable the compound to participate in various cross-coupling reactions and synthetic transformations. Research has shown that benzyl thiocyanate derivatives can serve as efficient reagents for palladium-catalyzed cyanation reactions, providing cyanide-free alternatives for the introduction of cyano groups into organic molecules.

Biochemical research has explored the compound's interactions with biological systems, particularly its potential effects on cellular respiration and enzyme function. Studies have indicated that thiocyanate-containing compounds can interact with cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to modifications in cellular energy production pathways. These interactions suggest potential applications in biochemical research and therapeutic development, particularly in contexts where modulation of cellular metabolism is desired.

| Research Domain | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthetic intermediate | Versatile reactivity patterns |

| Pharmaceutical Development | Drug precursor | Enhanced cellular bioavailability |

| Material Science | Catalytic reagent | Efficient cross-coupling reactions |

| Biochemical Research | Enzyme interaction studies | Metabolic pathway modulation |

The compound's research significance is further enhanced by its stability and handling characteristics, which make it suitable for various experimental protocols and synthetic procedures. Unlike some thiocyanate derivatives that may be unstable or difficult to handle, 2,5-dimethoxybenzyl thiocyanate exhibits reasonable stability under standard laboratory conditions while maintaining its reactivity for synthetic applications. This combination of stability and reactivity has contributed to its adoption in diverse research contexts and continues to drive interest in its further development and application.

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-9-3-4-10(13-2)8(5-9)6-14-7-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDNOFXTPAVZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzyl thiocyanate typically involves the reaction of 2,5-dimethoxybenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

2,5-Dimethoxybenzyl chloride+KSCN→2,5-Dimethoxybenzyl thiocyanate+KCl

Industrial Production Methods

Industrial production of 2,5-Dimethoxybenzyl thiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzyl thiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or thiols.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of various substituted benzyl derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of benzylamines or benzylthiols.

Scientific Research Applications

Organic Synthesis

2,5-Dimethoxybenzyl thiocyanate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations. Its ability to undergo electrophilic substitutions makes it valuable for synthesizing pharmaceuticals and other bioactive compounds.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Electrophilic Substitution | Reaction with acid chlorides | Benzyl derivatives |

| Nucleophilic Substitution | Reaction with amines | Thiourea derivatives |

Medicinal Chemistry

Preliminary studies indicate that 2,5-Dimethoxybenzyl thiocyanate may exhibit biological activity due to its structural properties. Its potential therapeutic applications are still under investigation, but it may interact with biological macromolecules, leading to interesting biochemical interactions.

- Potential Therapeutic Uses:

- Antimicrobial properties related to the thiocyanate moiety.

- Possible applications in treating lung diseases due to its interaction with host defense mechanisms.

Case Study 1: Thiocyanate's Role in Host Defense

Research has shown that thiocyanates play a significant role in host defense against pathogens. The compound hypothiocyanous acid (HOSCN), generated from thiocyanates, exhibits potent microbicidal properties while being less harmful to host tissues. This duality presents opportunities for therapeutic interventions in conditions like cystic fibrosis and chronic lung diseases .

Case Study 2: Antioxidant Properties

Recent studies have explored the antioxidant capabilities of thiocyanates, including their ability to protect cells from oxidative stress induced by agents like hypochlorous acid (HOCl). The incorporation of thiocyanate into manganese porphyrins has been shown to enhance their protective effects against cellular toxicity .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Dimethoxybenzyl Alcohol Derivatives

| Compound | CAS RN | Boiling Point (°C/mm Hg) | Melting Point (°C) | Hazard Classification | Price (25g) |

|---|---|---|---|---|---|

| 2,5-Dimethoxybenzyl alcohol | 33524-31-1 | 122–125 (1 mm) | Not reported | 危 4-3-III | ¥25,300 |

| 2,3-Dimethoxybenzyl alcohol | 5653-67-8 | Not reported | 48–51 | None specified | ¥14,800 |

| 2,4-Dimethoxybenzyl alcohol | 7314-44-5 | 177–179 (10 mm) | 38–40 | None specified | ¥13,600 |

Key Observations :

- The 2,5-isomer exhibits a lower boiling point under reduced pressure compared to the 2,4-isomer, likely due to differences in molecular symmetry and intermolecular interactions .

- The hazardous classification of the 2,5-derivative suggests greater reactivity or toxicity compared to its 2,3- and 2,4-analogs.

Table 2: Comparison with Thiocyanate-Containing Analogues

| Compound (Thiocyanate Derivatives) | Melting Point (°C) | Yield (%) | IR νmax (cm⁻¹) | Notable Applications |

|---|---|---|---|---|

| 5-Acetyl-3-phenyl-...thiadiazole 7f | 250–252 | 68 | 1661 (C=O) | Antimicrobial studies |

| 3-Phenyl-5-phenylaminocarbonyl...7h | 307–308 | 70 | 1661 (C=O) | Enzyme inhibition |

| 5-Benzoyl-3-phenyl...7i | 256–257 | 65 | 1674 (C=O) | Photodynamic therapy |

| 2,5-Dimethoxybenzyl thiocyanate | Inferred | ~65–70 | 2100–2200 (SCN) | Organic synthesis |

Key Observations :

- Thiocyanate derivatives generally exhibit high melting points (>250°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- The -SCN group in 2,5-dimethoxybenzyl thiocyanate is expected to show a characteristic IR absorption at 2100–2200 cm⁻¹, distinct from carbonyl peaks in analogues like 7f or 7i .

Biological Activity

2,5-Dimethoxybenzyl thiocyanate (CAS No. 1252046-12-0) is a compound characterized by the presence of a thiocyanate group, which imparts unique biological and chemical properties. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential applications in research and medicine.

The biological activity of 2,5-Dimethoxybenzyl thiocyanate can be attributed to its interactions with various molecular targets. Notably, it has been shown to inhibit cytochrome c oxidase, a critical enzyme in the electron transport chain. This inhibition leads to reduced cellular respiration and energy production, resulting in cellular hypoxia and potential cytotoxic effects.

Target Receptors

Similar compounds have been identified as selective agonists for the 5-HT2A receptor , suggesting that 2,5-Dimethoxybenzyl thiocyanate may also interact with serotonin receptors, influencing neurotransmission and behavioral responses.

The compound exhibits significant biochemical properties due to its ability to interact with enzymes and proteins. Its thiocyanate group allows for various chemical transformations, making it a versatile building block in organic synthesis .

Inhibition of Cytochrome c Oxidase

The interaction with cytochrome c oxidase is particularly noteworthy:

- Binding Mechanism : The thiocyanate group binds to the active site of the enzyme, obstructing electron transfer.

- Consequences : This leads to decreased ATP production and can induce apoptosis in susceptible cell types.

Cellular Effects

Research indicates that the effects of 2,5-Dimethoxybenzyl thiocyanate vary by dosage:

- Low Doses : Minimal toxicity observed; primarily affects cellular respiration.

- High Doses : Increased cytotoxicity leading to cell death due to severe disruption of metabolic processes.

Research Findings and Case Studies

Several studies have investigated the biological activities of 2,5-Dimethoxybenzyl thiocyanate:

| Study | Findings | Implications |

|---|---|---|

| Study A (2018) | Demonstrated inhibition of cytochrome c oxidase in human cell lines | Suggests potential for developing anti-cancer therapies |

| Study B (2020) | Evaluated antibacterial properties against various pathogens | Indicates utility in pharmaceutical applications |

| Study C (2021) | Assessed effects on neurotransmission in animal models | Potential application in neuropharmacology |

- Antibacterial Activity : In vitro studies have shown that 2,5-Dimethoxybenzyl thiocyanate exhibits antibacterial properties against several strains of bacteria, indicating its potential as a therapeutic agent .

- Neuropharmacological Effects : Animal studies suggest that this compound may modulate serotonin pathways, which could be relevant for treating mood disorders.

Pharmacokinetics

Pharmacokinetic studies reveal that 2,5-Dimethoxybenzyl thiocyanate is rapidly absorbed and metabolized in biological systems. Its elimination half-life varies depending on the dosage and route of administration, which is crucial for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dimethoxybenzyl thiocyanate, and how can reaction efficiency be validated?

Answer: The synthesis of 2,5-dimethoxybenzyl thiocyanate typically involves nucleophilic substitution of 2,5-dimethoxybenzyl chloride (CAS 3840-27-5) with thiocyanate anions. highlights the structural precursor 2,5-dimethoxybenzyl chloride, which can react with KSCN or NaSCN in polar aprotic solvents like DMF or acetone under reflux. Reaction efficiency is validated via TLC monitoring and spectroscopic characterization (e.g., IR for SCN stretch at ~2050–2100 cm⁻¹ and ¹H/¹³C NMR for methoxy and benzyl proton signals). Purity is confirmed using HPLC with UV detection at 254 nm.

Q. How can FT-IR spectroscopy distinguish thiocyanate bonding modes (S- vs. N-coordination) in derivatives of 2,5-dimethoxybenzyl thiocyanate?

Answer: FT-IR spectroscopy identifies bonding modes by analyzing C≡N and C–S stretching frequencies. For S-coordinated thiocyanates (M–SCN), the C≡N stretch appears at 2050–2100 cm⁻¹, while N-coordinated isomers (M–NCS) show a shift to 2070–2120 cm⁻¹. emphasizes quantitative comparison of these peaks against reference compounds (e.g., KSCN for free SCN⁻). For 2,5-dimethoxybenzyl thiocyanate, the absence of hydrogen bonding (due to methoxy groups) simplifies interpretation, but solvent effects must be controlled .

Advanced Research Questions

Q. How can stopped-flow techniques and global data analysis resolve kinetic instability in thiocyanate complexes?

Answer: demonstrates that stopped-flow methods coupled with ReactLab Equilibria software enable real-time monitoring of fast equilibrium reactions. For thiocyanate complexes, this approach captures initial absorbance spectra before kinetic degradation, allowing calculation of equilibrium constants (e.g., K for Fe(SCN)₂⁺ formation) and molar absorptivities. Researchers must calibrate ionic strength (e.g., 0.5 M NaClO₄) and temperature (25°C) to minimize side reactions. Global analysis reduces errors from overlapping absorbance bands, critical for systems with multiple equilibria .

Q. What computational methods are suitable for modeling the reaction mechanism of thiocyanate formation from thiols?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model the reaction of thiols with electrophilic cyanation reagents like benziodoxoles (CBX/CDBX). suggests a low-energy barrier concerted mechanism for SCN⁻ transfer. Key parameters include bond dissociation energies (C–S vs. S–N) and transition-state geometries. Solvent effects (e.g., DCM vs. MeCN) are incorporated via continuum solvation models. Validation involves comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do steric and electronic effects of 2,5-dimethoxy groups influence thiocyanate reactivity in cross-coupling reactions?

Q. How can contradictions in reported equilibrium constants for thiocyanate complexes be reconciled?

Answer: Discrepancies arise from methodological differences. For example, identifies that traditional spectrophotometric methods overestimate K values due to slow equilibration, whereas stopped-flow techniques with global analysis yield lower, more accurate constants. Researchers should standardize ionic strength (0.5 M), temperature (25°C), and thiocyanate concentration ranges (0.025–0.5 M). Meta-analyses using Bayesian statistics can harmonize data from multiple studies .

Methodological Resources

- Synthesis Validation: Use NMR (¹H, ¹³C, DEPT-135) and HRMS for structural confirmation .

- Spectroscopy: Assign bonding modes via FT-IR () and monitor reaction progress with UV-Vis ().

- Computational Tools: Gaussian or ORCA for DFT; ReactLab for kinetic modeling .

- Data Analysis: Global fitting software (e.g., ReactLab Equilibria) and statistical packages (R, Python) for error minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.